Scientific Field: Biochemistry
Summary of Application: Sulfuretin has been found to have protective effects against tert-butyl hydroperoxide (t-BHP)-induced oxidative injury.
Methods of Application: The study involved the addition of Sulfuretin before t-BHP treatment, which significantly inhibited cytotoxicity and reactive oxygen species (ROS) production.
Scientific Field: Neurology
Summary of Application: Sulfuretin has been studied for its protective effect against 1-methyl-4-phenyl pyridinium (MPP+)-induced cell model of Parkinson’s disease in SH-SY5Y cells.
Methods of Application: The study examined the effects of Sulfuretin on MPP±induced neurotoxicity.
Results or Outcomes: Sulfuretin significantly decreased MPP±induced apoptotic cell death, accompanied by a reduction in caspase 3 activity and polyADP-ribose polymerase (PARP) cleavage.
Scientific Field: Pharmaceutical Research
Summary of Application: Sulfuretin glucosides are important sources of innovative drugs.
Methods of Application: The study involved glycosyltransferase (GT)-catalyzed glycodiversification of Sulfuretin.
Results or Outcomes: The study suggests that it is urgent to diversify Sulfuretin glycosides.
Summary of Application: Sulfuretin glucosides are important sources of innovative drugs. Therefore, it is urgent to diversify sulfuretin glycosides.
Methods of Application: The study involved glycosyltransferase (GT)-catalyzed glycodiversification of sulfuretin.
Results or Outcomes: The OcUGT1-assisted glucosylation of sulfuretin yielded ten glycosylated products, including three monoglucosides, five diglucosides and two triglucosides.
Results or Outcomes: Sulfuretin significantly attenuated MPP±induced neurotoxicity through Akt/GSK3β and ERK signaling pathways in SH-SY5Y cells.
Scientific Field: Hepatology
Summary of Application: Sulfuretin has been found to have protective effects on hepatic cells.
Methods of Application: The study involved the addition of Sulfuretin before treatment, which significantly inhibited cytotoxicity and reactive oxygen species (ROS) production.
Results or Outcomes: Sulfuretin stimulates mitophagy and restores impaired autophagic flux, thus protecting hepatic cells from apoptosis.
Scientific Field: Oncology
Summary of Application: Sulfuretin has been found to have potential anticancer effects.
Methods of Application: The study involved the examination of sulfuretin’s effects on cancer cells.
Results or Outcomes: Sulfuretin was found to induce apoptosis through activation of Fas, Caspase-8, and the mitochondrial death pathway.
Summary of Application: Sulfuretin is a potent antioxidant that is reported to be beneficial in the treatment of neurodegenerative diseases.
Methods of Application: The study examined the protective effect of sulfuretin against 1-methyl-4-phenyl pyridinium (MPP+)-induced cell model of Parkinson’s disease in SH-SY5Y cells.
Sulfuretin is a naturally occurring flavonoid, specifically a type of polyphenolic compound, with the chemical formula and the CAS number 120-05-8. It is primarily extracted from the plant Rhus verniciflua, also known as the lacquer tree. This compound is notable for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties. Sulfuretin has garnered attention for its potential therapeutic applications due to its ability to modulate various biochemical pathways in human health.
Research suggests sulfuretin possesses several mechanisms of action with potential health benefits:
Sulfuretin exhibits significant antioxidant activity through various mechanisms. Research indicates that it scavenges hydroperoxyl radicals at a rate approximately 530 times faster than Trolox, a common antioxidant standard. The primary mechanisms of action include:
Thermodynamic evaluations suggest that the most favorable reactions for sulfuretin occur via the formal hydrogen transfer mechanism at specific hydroxyl groups on the molecule .
Sulfuretin's biological activities are extensive:
Sulfuretin can be synthesized through various methods, including:
The applications of sulfuretin span multiple fields:
Research into sulfuretin's interactions with other biological molecules has revealed its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies indicate that sulfuretin may enhance the efficacy of certain anti-inflammatory drugs by modulating specific signaling pathways involved in inflammation . Additionally, its interactions with proteins involved in oxidative stress responses have been documented, suggesting that it may play a role in cellular defense mechanisms.
Sulfuretin shares structural and functional similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Activities | Unique Features |
---|---|---|---|
Quercetin | Antioxidant, anti-inflammatory | More widely studied; broader applications | |
Kaempferol | Antioxidant, anticancer | Stronger anticancer properties | |
Rutin | Antioxidant, vascular protective | Higher bioavailability in supplements | |
Myricetin | Antioxidant, anti-inflammatory | Exhibits unique neuroprotective effects |
Sulfuretin is unique due to its specific extraction from Rhus verniciflua and its potent activity against tyrosinase compared to other flavonoids. Its distinct structural features contribute to its unique biological activities and potential therapeutic applications.
Sulfuretin (IUPAC name: (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one) is a flavonoid belonging to the aurone subclass. Its molecular formula is $$ \text{C}{15}\text{H}{10}\text{O}_{5} $$, with a molecular weight of 270.24 g/mol. Key physicochemical properties include:
The compound’s planar structure features a benzofuranone core with hydroxyl groups at positions 3', 4', and 6, contributing to its antioxidant and metal-chelating properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm its (Z)-configuration at the exocyclic double bond.
Sulfuretin is widely distributed in plants, particularly within the Anacardiaceae and Asteraceae families. Key botanical sources include:
Plant Species | Family | Part of Plant | Reference |
---|---|---|---|
Rhus verniciflua | Anacardiaceae | Heartwood | |
Broussonetia papyrifera | Moraceae | Bark, leaves | |
Bidens tripartita | Asteraceae | Aerial parts | |
Dahlia pinnata | Asteraceae | Flowers |
Biosynthetic Pathways:
Sulfuretin is derived from the flavonoid pathway via chalcone precursors. In Aspergillus alliaceus, isoliquiritigenin (a chalcone) undergoes cytochrome P450-mediated hydroxylation to form butein, which is subsequently oxidized by catechol oxidase to yield sulfuretin. In plants, similar pathways involve chalcone isomerase and peroxidases, though mechanistic details remain under investigation.
Efficient extraction of sulfuretin requires optimization of solvents and chromatographic techniques:
Solvent Extraction:
Chromatographic Purification:
Method | Solvent System | Purity Achieved | Reference |
---|---|---|---|
Ethanol-water extraction | 80% ethanol, 70°C | Crude extract | |
MPLC | Chloroform-methanol (9:1) | ≥95% | |
HPLC | Acetonitrile-water (pH 2.5) | ≥98% |
Structural Confirmation:
Isolated sulfuretin is validated via:
Sulfuretin exerts significant regulatory effects on ADAM10 (a disintegrin and metalloproteinase domain-containing protein 10), a crucial enzyme in amyloid precursor protein processing. Research has demonstrated that sulfuretin specifically increases the levels of immature ADAM10 protein while having no effect on the mature form [4] [5]. This selective modulation occurs through enhanced transcriptional activity mediated by the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor alpha (PPAR-α) signaling pathway [4].
Parameter | Finding | Reference |
---|---|---|
Target Form | Immature ADAM10 protein levels increased | Chen et al. (2020) |
Transcription Enhancement | Enhanced ADAM10 transcription | Chen et al. (2020) |
Promoter Region | Nucleotides -444 to -300 region | Chen et al. (2020) |
Signaling Pathway | RXR/PPAR-α signaling mediated | Chen et al. (2020) |
Mature Form Effect | No effect on mature ADAM10 | Chen et al. (2020) |
Downstream Effect | Reduced β-amyloid generation | Chen et al. (2020) |
The mechanism involves sulfuretin-mediated activation of the ADAM10 promoter region, specifically targeting nucleotides -444 to -300 [4]. This transcriptional enhancement is attenuated by silencing or mutation of RXR and by GW6471, a specific PPAR-α inhibitor, confirming the involvement of the RXR/PPAR-α signaling axis [4] [5]. The functional consequence of this modulation is enhanced non-amyloidogenic processing of amyloid precursor protein, leading to reduced β-amyloid peptide generation, which has significant implications for Alzheimer's disease therapeutics [4].
Sulfuretin demonstrates potent inhibitory activity against CEMIP (cell migration inducing and hyaluronan-binding protein), a hyaluronidase enzyme involved in hyaluronic acid degradation [6]. This inhibition represents a novel therapeutic mechanism with implications for multiple sclerosis and cancer treatment.
Parameter | Finding | Reference |
---|---|---|
Target Enzyme | CEMIP hyaluronidase | Peters et al. (2024) |
Inhibition Type | Direct enzymatic inhibition | Peters et al. (2024) |
Cell Types Tested | Tumorigenic cells, oligodendrocyte progenitors | Peters et al. (2024) |
Functional Outcome | Promoted oligodendrocyte maturation | Peters et al. (2024) |
Hyaluronic Acid Effect | Prevented hyaluronic acid fragmentation | Peters et al. (2024) |
Clinical Relevance | Multiple sclerosis and cancer therapy | Peters et al. (2024) |
Sulfuretin effectively blocks CEMIP activity in live cells, including tumorigenic cell lines and primary cultures of oligodendrocyte progenitor cells [6]. The compound prevents the breakdown of high molecular weight hyaluronic acid into smaller fragments, which is crucial for maintaining proper cellular functions [6]. This inhibition has differential dose-dependent and cell type-specific effects on cell survival while not influencing cell proliferation [6].
The therapeutic significance of CEMIP inhibition is particularly evident in demyelinating diseases, where sulfuretin promotes oligodendrocyte maturation in the presence of high molecular weight hyaluronic acid [6]. This activity suggests potential efficacy in treating conditions where CEMIP is chronically elevated, including multiple sclerosis and various cancers [6] [7].
Sulfuretin exhibits exceptional antioxidant properties through multiple mechanisms, primarily involving hydroperoxyl radical scavenging and reactive oxygen species (ROS) reduction. Computational studies have demonstrated that sulfuretin possesses excellent hydroperoxyl radical scavenging activity with a rate constant of 4.75 × 10⁷ M⁻¹s⁻¹ in aqueous solution at physiological pH [8].
Parameter | Finding | Reference |
---|---|---|
Radical Scavenging Rate (water) | k = 4.75 × 10⁷ M⁻¹s⁻¹ | Tran et al. (2021) |
Radical Scavenging Rate (lipid) | k = 1.79 × 10⁴ M⁻¹s⁻¹ | Tran et al. (2021) |
Primary Mechanism | Hydroperoxyl radical scavenging | Tran et al. (2021) |
ROS Reduction | Significant intracellular ROS reduction | Kwon et al. (2014) |
Mitochondrial Protection | Restored mitochondrial membrane potential | Kwon et al. (2014) |
Antioxidant Comparison | 530× faster than Trolox in aqueous solution | Tran et al. (2021) |
The antioxidant mechanism operates through single-electron transfer in aqueous environments, with the anionic form of sulfuretin contributing 86.2% to the overall activity [8]. In lipid environments, sulfuretin demonstrates good activity (k = 1.79 × 10⁴ M⁻¹s⁻¹) following the formal hydrogen transfer mechanism [8]. The compound's hydroperoxyl radical scavenging activity is approximately 530 times faster than Trolox and comparable to ascorbic acid and resveratrol in aqueous solutions [8].
Sulfuretin's neuroprotective effects are mediated through its ability to reduce intracellular ROS production and restore mitochondrial membrane potential [9] [10]. The compound significantly attenuates oxidative stress-induced mitochondrial dysfunction and provides protection against neurotoxin-induced neuronal damage through ROS-dependent pathways [9] [10].
Sulfuretin demonstrates potent anti-adipogenic activity through the suppression of key adipogenic transcription factors, particularly peroxisome proliferator-activated receptor gamma (PPARγ) [11] [12]. The compound effectively inhibits both major adipogenic factors including PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and C/EBPβ, as well as minor adipogenic factors such as fatty acid synthase, adiponectin, and sterol regulatory element-binding protein 1c [11] [12].
Parameter | Finding | Reference |
---|---|---|
Primary Target | PPARγ expression suppression | Kim et al. (2017) |
Secondary Targets | C/EBPα, C/EBPβ downregulation | Kim et al. (2017) |
Adipogenesis Effect | Potent anti-adipogenic activity | Kim et al. (2017) |
Lipid Accumulation | Significant reduction in concentration-dependent manner | Kim et al. (2017) |
Molecular Mechanism | Activating transcription factor 3 (ATF3) upregulation | Kim et al. (2019) |
Functional Outcome | Prevented obesity and improved insulin sensitivity | Kim et al. (2019) |
Molecular docking studies have revealed that sulfuretin interacts with the ligand-binding pocket of PPARγ through three hydrogen bond interactions with residues lysine-367, glutamine-286, and tyrosine-477 [13]. At a concentration of 12.5 μmol/L, sulfuretin effectively upregulates PPARγ expression, exhibiting comparable potency to established PPARγ agonists at 20 μmol/L [13].
The anti-adipogenic mechanism involves the upregulation of activating transcription factor 3 (ATF3), which is crucial for sulfuretin-mediated suppression of lipogenesis [14]. This pathway is independent of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, as demonstrated in Nrf2 knockout studies [14]. The functional outcome includes prevented obesity development and improved insulin sensitivity in high-fat diet-induced obese mice [14].
Sulfuretin exerts significant anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways. The compound effectively suppresses NF-κB DNA binding activity and prevents the nuclear translocation of p65 and p50 subunits [15] [16].
Parameter | Finding | Reference |
---|---|---|
Primary Pathway | NF-κB pathway inhibition | Song et al. (2010) |
NF-κB DNA Binding | Significantly reduced DNA binding activity | Song et al. (2010) |
Nuclear Translocation | Inhibited p65 and p50 nuclear translocation | Song et al. (2010) |
Inflammatory Mediators | Reduced NO, PGE2, TNF-α, IL-1β production | Song et al. (2010) |
Cytokine Production | Dose-dependent cytokine suppression | Song et al. (2010) |
Therapeutic Applications | Allergic airway inflammation, diabetes, cancer | Song et al. (2010) |
The anti-inflammatory mechanism involves the inhibition of inhibitor of kappa B (IκB) kinase beta (IKKβ) phosphorylation, which prevents IκBα degradation and subsequent NF-κB activation [16]. This results in dose-dependent reduction in the production of inflammatory mediators including nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and interleukin-1 beta [16].
Sulfuretin's anti-inflammatory effects extend to multiple disease models, including allergic airway inflammation, type 1 diabetes, and cancer [15] [17]. In pancreatic β-cells, sulfuretin prevents cytokine-induced damage by suppressing NF-κB-dependent inducible nitric oxide synthase expression and nitric oxide production [15]. The compound also demonstrates efficacy in preventing streptozotocin-induced diabetes through NF-κB pathway inhibition [15].